molecular formula C13H10INO B1392041 2-(4-Iodobenzoyl)-4-methylpyridine CAS No. 1187166-91-1

2-(4-Iodobenzoyl)-4-methylpyridine

Cat. No. B1392041
M. Wt: 323.13 g/mol
InChI Key: FVBFFQHVRICVFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(4-Iodobenzoyl)-4-methylpyridine” involves the use of 4-Iodobenzoyl chloride . The compound is relatively easy to synthesize and purify.


Molecular Structure Analysis

The molecular formula of “2-(4-Iodobenzoyl)-4-methylpyridine” is C13H10INO . The compound has a molecular weight of 323.13 .


Chemical Reactions Analysis

The compound has been used in the synthesis of biphenyl derivatives via Negishi cross coupling with intermediates of the type ArMg (tmp)·2LiCl (tmp = trimethylolpropane) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 120-121 °C/1 mmHg and a melting point of 63-65 °C .

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

The study by (Khalib et al., 2014) discusses the crystal structures of four molecular salts derived from self-assembly involving 2-amino-4-methylpyridine. These salts exhibit supramolecular [R22(8)] heterosynthons, forming one to three-dimensional framework structures through various non-covalent interactions, including hydrogen bonds.

Hydrogenation and Desulfurization

Egorova and Prins (2004) investigated the influence of 2-methylpyridine on the hydrodesulfurization of dibenzothiophene and its effect on the hydrodenitrogenation of 2-methylpyridine (Egorova & Prins, 2004). They found that 2-methylpyridine strongly suppressed the hydrogenation pathway of dibenzothiophene hydrodesulfurization.

Schiff Base Substitutions in Crown Ethers

Hayvalı et al. (2003) synthesized new laterally functionalized crown ethers by condensing 4'-formyl-5'-hydroxybenzo-15-crown-5 with compounds including 2-amino-4-methylpyridine (Hayvalı et al., 2003). These crown compounds displayed tautomeric equilibria and were characterized using various spectroscopic techniques.

Crystal Structure of Organic Acid–Base Salts

Thanigaimani et al. (2015) characterized the crystal structures of two organic acid-base salts obtained from 2-amino-6-methylpyridine and methylbenzoic acids (Thanigaimani et al., 2015). These compounds displayed two and three-dimensional framework structures, facilitated by noncovalent interactions like N—H…O hydrogen bonds.

Mild Steel Corrosion Inhibition

The study by Mert et al. (2014) explored the corrosion inhibition properties of 2-amino-4-methylpyridine on mild steel in acidic conditions (Mert et al., 2014). They concluded that the compound acts as an effective inhibitor, with its efficiency related to the energy band gap of its molecular orbitals.

Synthesis and Structure of Silver(I) Complexes

Fengwu Wang, Yijun Wei, and Qi-Yong Zhu (2010) synthesized two silver(I) complexes using 2-amino-4-methylpyridine. They found distinct linear and distorted triangular geometries in these complexes, stabilized by intermolecular hydrogen bonds (Wang, Wei, & Zhu, 2010).

Electrospray Mass Spectrometry of N-linked Carbohydrates

Harvey (2000) demonstrated the application of electrospray and collision-induced dissociation mass spectrometry for N-linked carbohydrates derivatized with compounds including 2-aminopyridine (Harvey, 2000). This technique allowed detailed analysis of glycan structures.

Spin-Crossover Iron(II) Complexes

Nishi et al. (2010) studied 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine as a ligand in spin-crossover iron(II) complexes. They observed a steep one-step spin crossover between high-spin and low-spin states, influenced by intermolecular hydrogen bonds (Nishi et al., 2010).

Safety And Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-iodophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBFFQHVRICVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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